Cinnolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-8-ol is a heterocyclic aromatic compound with the molecular formula C8H6N2O. It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnolin-8-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with hydroxylamine, followed by oxidation. Another method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, leading to the formation of cinnoline, which is then hydroxylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydroxylation reactions .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cinnolin-8-one.
Reduction: Reduction of this compound can lead to the formation of dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted cinnoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Cinnolin-8-one
Reduction: Dihydrocinnoline derivatives
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Scientific Research Applications
Cinnolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of cinnolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the cinnoline ring .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar bicyclic structure but with a nitrogen atom in a different position.
Isoquinoline: Isomeric with quinoline, differing in the position of the nitrogen atom.
Phthalazine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness of Cinnolin-8-ol
This compound is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications .
Properties
CAS No. |
17056-95-0 |
---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
cinnolin-8-ol |
InChI |
InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-5-9-10-8(6)7/h1-5,11H |
InChI Key |
UCYUOFIVFHOUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.